molecular formula C61H59K3N4O14S4 B14759664 Sulfo-Cyanine5.5 DBCO

Sulfo-Cyanine5.5 DBCO

Cat. No.: B14759664
M. Wt: 1317.7 g/mol
InChI Key: ZJKUAJFUNNNQOZ-UHFFFAOYSA-K
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Description

Context of Far-Red Fluorescent Probes in Biological Systems

Far-red fluorescent probes are a class of molecules that absorb and emit light in the far-red region of the electromagnetic spectrum, typically with excitation and emission maxima beyond 650 nm. youtube.com Their use in biological systems offers several distinct advantages over probes that fluoresce in the blue or green regions. youtube.com One of the most significant benefits is the reduction of autofluorescence from endogenous molecules within cells and tissues, such as flavins and NADH, which tend to fluoresce at shorter wavelengths. researchgate.net This lower background noise leads to a higher signal-to-noise ratio and improved detection sensitivity. youtube.com

Furthermore, far-red light can penetrate deeper into biological tissues due to reduced scattering and absorption by cellular components like hemoglobin and water. nih.gov This property is particularly advantageous for in vivo imaging and studying processes within whole organisms. youtube.comnih.gov The reduced phototoxicity associated with longer wavelength light is another crucial factor, as it minimizes damage to living cells and allows for prolonged imaging studies. nih.gov The development of far-red fluorescent probes, including cyanine (B1664457) dyes like Sulfo-Cyanine5.5, has therefore been a key focus in the quest for more effective and less invasive biological imaging techniques. nih.govaxispharm.com

Significance of Dibenzocyclooctyne (DBCO) Moiety for Bioorthogonal Click Chemistry

The Dibenzocyclooctyne (DBCO) moiety is a cornerstone of copper-free click chemistry, a type of bioorthogonal reaction that has revolutionized the way scientists label and modify biomolecules. bio-itworld.com Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.gov The DBCO group is a strained alkyne, meaning the linear geometry of the alkyne is severely distorted within the cyclic structure. glenresearch.com This inherent ring strain makes it highly reactive towards azide (B81097) groups in a reaction known as the strain-promoted alkyne-azide cycloaddition (SPAAC). glenresearch.com

A key advantage of the SPAAC reaction is that it does not require a cytotoxic copper catalyst, which is necessary for the more traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC). glenresearch.com This "copper-free" nature makes DBCO-mediated click chemistry exceptionally well-suited for applications in living cells and whole organisms. glenresearch.comlicor.com The reaction is highly specific, rapid, and forms a stable triazole linkage between the DBCO-containing molecule and its azide-functionalized target. This high reactivity and biocompatibility have made DBCO a widely adopted tool for attaching probes, such as fluorescent dyes, to a variety of biomolecules for imaging and tracking studies. bio-itworld.comcreativepegworks.com

Evolution of Click Chemistry in Biomolecular Labeling for Research

The concept of "click chemistry," first introduced by K. Barry Sharpless in 2001, describes a set of criteria for ideal chemical reactions that are wide in scope, give very high yields, and generate only inoffensive byproducts. aurigeneservices.comspringernature.com The initial and most prominent example of a click reaction was the copper-catalyzed azide-alkyne cycloaddition (CuAAC). lumiprobe.com This reaction's high efficiency, selectivity, and compatibility with aqueous conditions made it a powerful tool for bioconjugation. lumiprobe.com

However, the requirement of a copper catalyst, which can be toxic to cells, limited its application in living systems. glenresearch.com This limitation spurred the development of "second generation" or bioorthogonal click chemistry reactions that proceed without a catalyst. nih.gov The strain-promoted azide-alkyne cycloaddition (SPAAC), utilizing strained cyclooctynes like DBCO, was a major breakthrough in this area. glenresearch.comnih.gov This copper-free approach allowed for the direct and specific labeling of biomolecules in their native environment. nih.govspringernature.com

Further evolution has led to other bioorthogonal reactions like the inverse-electron-demand Diels-Alder reaction between tetrazines and strained alkenes. springernature.comnih.gov The continuous development of new click chemistry reactions and reagents provides researchers with an expanding toolkit for a wide array of applications, including the site-specific labeling of proteins, nucleic acids, and glycans for proteomics, genomics, and diagnostics. bio-itworld.comnih.gov

Properties

Molecular Formula

C61H59K3N4O14S4

Molecular Weight

1317.7 g/mol

IUPAC Name

tripotassium;3-[6-[[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexyl]amino]-6-oxohexyl]-1,1-dimethyl-2-[5-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole-6,8-disulfonate

InChI

InChI=1S/C61H62N4O14S4.3K/c1-60(2)54(63(5)50-31-29-45-47(58(50)60)35-43(80(68,69)70)37-52(45)82(74,75)76)23-9-6-10-24-55-61(3,4)59-48-36-44(81(71,72)73)38-53(83(77,78)79)46(48)30-32-51(59)64(55)34-18-8-11-25-56(66)62-33-17-7-12-26-57(67)65-39-42-21-14-13-19-40(42)27-28-41-20-15-16-22-49(41)65;;;/h6,9-10,13-16,19-24,29-32,35-38H,7-8,11-12,17-18,25-26,33-34,39H2,1-5H3,(H4-,62,66,68,69,70,71,72,73,74,75,76,77,78,79);;;/q;3*+1/p-3

InChI Key

ZJKUAJFUNNNQOZ-UHFFFAOYSA-K

Canonical SMILES

CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)NCCCCCC(=O)N6CC7=CC=CC=C7C#CC8=CC=CC=C86)C=CC9=C5C=C(C=C9S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)C.[K+].[K+].[K+]

Origin of Product

United States

Advanced Bioorthogonal Conjugation Methodologies

Targeted Bioconjugation Strategies

Sulfo-Cyanine5.5 DBCO is a key reagent for targeted bioconjugation, enabling the precise attachment of a fluorescent label to specific biomolecules. This is achieved by first modifying the target molecule with an azide (B81097) group, which then serves as a chemical handle for the DBCO moiety of the dye to "click" onto.

The core strategy for using this compound involves its reaction with biomolecules that have been pre-functionalized with an azide group. interchim.fr This azide modification can be achieved through various methods, such as metabolic labeling, where cells are fed unnatural sugars containing azide groups (e.g., tetra-acetylated N-azidoacetyl-D-mannosamine, or Ac4ManNAz), which are then incorporated into cell surface glycans. nih.gov Once the azide is in place, the water-soluble this compound can be added to the system, where it will covalently bind only to the azide-tagged molecules. lumiprobe.com This process allows for the specific labeling of a wide range of biomolecules, including proteins, glycans, and lipids that have been metabolically, enzymatically, or chemically engineered to contain an azide reporter. nih.govacs.org

The specificity of the SPAAC reaction allows for the site-selective labeling of proteins and nucleic acids. By incorporating an azide-bearing unnatural amino acid into a specific site in a protein's sequence, this compound can be directed to that precise location. This enables detailed studies of protein structure and function. Similarly, azide-modified nucleosides or nucleotides can be incorporated into DNA or RNA strands, allowing for specific fluorescent tagging. fiu.edu This method has been used for the direct in-gel fluorescence detection of modified proteins and the site-specific terminal and internal labeling of RNA. abpbio.com For example, researchers have demonstrated the efficient, site-selective labeling of the c-type cytochrome MtrC with fluorophores using this technique. antibodies.com

Interactive Data Tables

Table 1: Spectroscopic Properties of Sulfo-Cyanine Dyes

Compound Excitation Max (nm) Emission Max (nm) Molar Extinction Coefficient (M⁻¹cm⁻¹)
Sulfo-Cyanine5 DBCO 646 662 271,000

Data sourced from multiple providers. interchim.frantibodies.com

Table 2: Compound Names Mentioned in this Article

Compound Name Abbreviation
Sulfo-Cyanine5.5 dibenzocyclooctyne This compound
Dibenzocyclooctyne DBCO
Tetra-acetylated N-azidoacetyl-D-mannosamine Ac4ManNAz
Sulfo-Cyanine5 dibenzocyclooctyne Sulfo-Cyanine5 DBCO

Applications in Advanced Biomedical Imaging Research

Fluorescence Microscopy Techniques

The strong and stable fluorescence of Sulfo-Cyanine5.5 DBCO makes it a valuable probe for fluorescence microscopy, enabling high-contrast imaging of cellular and subcellular structures. axispharm.comaxispharm.com Its compatibility with standard fluorescent instrumentation, such as imagers and microscopes, further enhances its accessibility and utility in a research setting. broadpharm.com

In confocal microscopy, this compound facilitates the detailed visualization of intracellular components. antibodies.com Its ability to be conjugated to specific biomolecules allows for the targeted labeling and subsequent imaging of these molecules within living cells. For instance, it has been used to label proteins site-specifically, enabling the study of their localization and dynamics without significantly altering their natural structure or function. antibodies.com The far-red emission of the dye is particularly advantageous as it minimizes interference from cellular autofluorescence, leading to clearer images with a higher signal-to-noise ratio. antibodies.com This technique allows researchers to observe the distribution and trafficking of labeled molecules within different cellular compartments.

The quest to visualize biological structures beyond the diffraction limit of light has led to the development of super-resolution microscopy techniques. nih.gov These methods, which can achieve resolutions down to the nanoscale, are critical for understanding the intricate organization of cellular machinery. nih.govanr.fr While direct applications of this compound in super-resolution microscopy are still emerging, its photophysical properties are well-suited for such techniques. The high photon output and photostability of cyanine (B1664457) dyes are beneficial for single-molecule localization microscopy (SMLM), a super-resolution approach that relies on the precise localization of individual fluorophores. nih.gov The ability to achieve nanoscale resolution opens up possibilities for detailed analysis of molecular interactions and the architecture of subcellular structures. nih.gov

Flow Cytometry for Quantitative Cell Population Analysis

Flow cytometry is a powerful technique for the high-throughput analysis and sorting of cells. This compound is effectively utilized in this application due to its distinct and bright fluorescent signal, which allows for accurate cell population analysis and sorting. axispharm.comaxispharm.com By conjugating this compound to antibodies or other cell-surface binding ligands, researchers can specifically label and quantify different cell populations within a heterogeneous sample. The far-red emission of the dye is compatible with the laser lines commonly used in flow cytometers (e.g., 633 nm or 647 nm), and its fluorescence is pH-insensitive within a broad physiological range, ensuring reliable and consistent measurements. axispharm.com

Preclinical In Vivo Imaging Methodologies

A significant application of this compound lies in preclinical in vivo imaging, which involves the non-invasive visualization of biological processes in living animal models. lumiprobe.comaxispharm.comaxispharm.comchampionsoncology.comaltium.net This capability is crucial for studying disease progression, evaluating the efficacy of therapeutic agents, and tracking the biodistribution of molecules in a whole-organism context. nih.govnih.gov

The far-red to NIR emission of this compound is a key attribute for in vivo imaging. lumiprobe.comaxispharm.comaxispharm.com Light in this spectral region can penetrate deeper into biological tissues compared to light of shorter wavelengths, enabling the imaging of organs and structures located further from the surface. axispharm.comaxispharm.com Furthermore, endogenous autofluorescence from tissues is significantly lower in the NIR window, resulting in a higher signal-to-background ratio and improved image contrast. axispharm.comaxispharm.com This reduction in background noise is critical for detecting weak fluorescent signals from targeted probes within a living organism.

The ability to non-invasively track biological processes over time in the same animal is a major advantage of using this compound. nih.gov Through bioorthogonal click chemistry, the dye can be used to label cells or molecules of interest. For example, cells can be metabolically engineered to express azide (B81097) groups on their surface and then transplanted into an animal. nih.gov Subsequent intravenous injection of this compound allows for the specific labeling and visualization of these transplanted cells in vivo. nih.gov This strategy has been successfully employed to track the location and persistence of cells, providing valuable insights into cell-based therapies and disease models. nih.gov This approach offers a powerful method for longitudinal studies, reducing the number of animals required and providing a more complete picture of dynamic biological events. altium.net

Data Tables

Table 1: Spectral Properties of this compound

PropertyValueReference
Excitation Maximum~675 nm axispharm.com
Emission Maximum~694 nm axispharm.com
SolubilityWater, DMSO, DMF broadpharm.comaxispharm.com
Quantum YieldHigh axispharm.com

Table 2: Applications of this compound in Biomedical Imaging

ApplicationKey AdvantagesReferences
Fluorescence Microscopy High-contrast imaging of cellular structures. axispharm.comaxispharm.com
Confocal MicroscopyVisualization of subcellular components with reduced autofluorescence. antibodies.com
Super-Resolution MicroscopyPotential for nanoscale structural analysis due to high photostability. nih.govnih.gov
Flow Cytometry Accurate cell sorting and quantitative analysis with distinct signals. axispharm.comaxispharm.com
Preclinical In Vivo Imaging Deep tissue penetration and minimal background noise. lumiprobe.comaxispharm.comaxispharm.com
Deep Tissue ImagingReduced autofluorescence for improved signal-to-background ratio. axispharm.comaxispharm.com
Non-Invasive TrackingLongitudinal studies of biological processes in live organisms. altium.netnih.gov

Molecular Probes in Bioanalytical Assay Development

The development of sensitive and specific bioanalytical assays is fundamental for diagnostics, drug discovery, and a deeper understanding of biological processes. A key component in many of these assays is the molecular probe, which enables the detection and quantification of target molecules. This compound has emerged as a powerful tool in this field due to its unique combination of properties. Its utility as a molecular probe is centered on the principles of bioorthogonal chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC).

The core of this application lies in a two-step process. First, a biomolecule of interest (e.g., a protein, glycan, or nucleic acid) is metabolically, enzymatically, or chemically modified to incorporate an azide group. This azide-tagged biomolecule can then be specifically and efficiently labeled with this compound. The dibenzocyclooctyne (DBCO) group on the fluorophore reacts with the azide in a highly selective manner, forming a stable triazole linkage without the need for a cytotoxic copper catalyst. lumiprobe.comlumiprobe.com This copper-free click chemistry reaction is rapid and bioorthogonal, meaning it does not interfere with native biological processes. lumiprobe.com

The sulfated nature of the Cyanine5.5 dye renders the entire probe water-soluble, which is a significant advantage for assays conducted in aqueous biological media as it prevents aggregation and non-specific binding. lumiprobe.comsapphirebioscience.com Furthermore, the far-red fluorescence of the Cyanine5.5 fluorophore minimizes background autofluorescence from biological samples, leading to a higher signal-to-noise ratio and enhanced sensitivity in detection assays. lumiprobe.comaxispharm.com

Detailed research findings have highlighted the utility of this compound in various bioanalytical contexts. For instance, it has been instrumental in the fluorescent labeling of azide-modified cell surface proteins and glycans for their subsequent detection and quantification by flow cytometry or fluorescence microscopy. This allows for the investigation of cellular dynamics, protein expression levels, and glycosylation patterns in response to different stimuli or in disease states.

In one notable application, a variation of this probe, [¹⁸F]FB-sulfo-DBCO, was synthesized for the bioorthogonal radiolabeling of azide-modified bacteria. This study demonstrated that the probe could effectively label Staphylococcus aureus cultures that had been treated with an azide-bearing D-amino acid, with significantly higher uptake compared to controls. This highlights the potential for developing novel diagnostic assays for bacterial infections based on the specific labeling of bacterial cell wall components.

Another area of application is in the precise quantification of functional groups on engineered surfaces, such as nanoparticles. By reacting this compound with azide-functionalized nanoparticles, researchers can accurately determine the number of available azide groups, which is crucial for the controlled bioconjugation of targeting ligands or therapeutic agents.

The versatility of this compound also extends to in-gel and on-blot detection of azide-labeled proteins in complex mixtures, offering an alternative to traditional antibody-based detection methods in techniques like Western blotting. The direct fluorescent labeling of azide-containing proteins with this compound can simplify workflows and, in some cases, improve quantification accuracy.

The table below summarizes the key characteristics of this compound that make it a valuable molecular probe in bioanalytical assays.

PropertyValue/CharacteristicSignificance in Bioanalytical Assays
Fluorophore Sulfo-Cyanine5.5Far-red emission minimizes background autofluorescence from biological samples, enhancing sensitivity.
Reactive Group Dibenzocyclooctyne (DBCO)Enables rapid and highly specific copper-free click chemistry reactions with azide-tagged biomolecules.
Solubility Water-solubleHigh solubility in aqueous buffers prevents aggregation and reduces non-specific binding in biological assays. sapphirebioscience.com
Bioorthogonality HighThe DBCO-azide reaction does not interfere with native biological functional groups or processes. lumiprobe.com
Excitation Maximum ~673 nmCompatible with common laser lines used in fluorescence imaging and detection instruments. sapphirebioscience.com
Emission Maximum ~691 nmEmission in the far-red spectrum allows for clear signal detection. sapphirebioscience.com

The following table presents a summary of research findings where this compound or its close analogs have been used as molecular probes in bioanalytical assay development.

Application AreaTarget Biomolecule/SystemAssay PrincipleKey Finding
Bacterial Detection Azide-modified peptidoglycan in S. aureusBioorthogonal radiolabeling with [¹⁸F]FB-sulfo-DBCO followed by PET imaging or gamma counting.Significantly higher labeling of azide-treated bacteria compared to controls, demonstrating the feasibility of specific bacterial detection.
Protein Labeling Site-specific incorporation of noncanonical amino acids with azide groups into c-type cytochromes.Copper-free click chemistry with Sulfo-Cyanine5 DBCO for fluorescent labeling.Efficient and site-selective labeling of the target protein without altering its structure or redox properties. antibodies.com
Nanoparticle Functionalization Quantification of azide groups on nanoparticle surfaces.Reaction of surface azides with a DBCO-functionalized fluorophore and measurement of fluorescence.A reliable method for quantifying the number of reactive sites on nanoparticles for controlled bioconjugation.

Biomolecular Labeling and Mechanistic Studies

Protein Conjugation and Functional Characterization

The specific and efficient labeling of proteins is critical for understanding their function, localization, and interactions. Sulfo-Cyanine5.5 DBCO provides a robust method for attaching a bright, photostable fluorophore to proteins that have been metabolically, enzymatically, or chemically engineered to contain an azide (B81097) group.

Antibody Labeling for Immunological Research

In immunology, fluorescently labeled antibodies are indispensable for a multitude of applications, including flow cytometry, immunohistochemistry, and western blotting. The conjugation of Sulfo-Cyanine5.5 to antibodies allows for highly sensitive detection of target antigens. The primary method involves the use of antibodies that have been modified to contain azide groups. This can be achieved enzymatically, for instance, by using a microbial transglutaminase to attach an azide-containing linker to the Fc region of the antibody. trilinkbiotech.com The azide-modified antibody can then be rapidly and specifically labeled with this compound through the SPAAC reaction. elifesciences.org

Alternatively, antibody labeling can be achieved using NHS ester chemistry, where an N-hydroxysuccinimidyl (NHS) ester derivative of the Sulfo-Cyanine5.5 dye reacts with primary amines on the antibody, such as those on lysine (B10760008) residues. antibodies.comnih.gov While effective, this method can be less specific than the click chemistry approach. For researchers, ready-to-use kits containing the activated dye and all necessary reagents are available to streamline the labeling process, ensuring reproducible conjugation and purification of the labeled antibodies. antibodies.comnih.gov The resulting Sulfo-Cyanine5.5-labeled antibodies are used to visualize and track specific cell types or proteins in complex biological samples.

PropertyDescriptionSource(s)
Reaction Type Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) elifesciences.org
Reactants Azide-modified antibody, this compound trilinkbiotech.comelifesciences.org
Alternative Chemistry NHS Ester reaction with primary amines antibodies.comnih.gov
Key Advantage High specificity and biocompatibility (copper-free) lumiprobe.comlumiprobe.com
Applications Flow cytometry, Immunohistochemistry, Western Blotting trilinkbiotech.com

Labeling of Protein Capsids and Engineered Proteins

The precise placement of fluorescent labels on complex protein assemblies, such as viral capsids, and on specifically engineered proteins is crucial for their study. This compound is well-suited for these advanced applications.

One notable example is the labeling of virus-based nanoparticles (VNPs), such as the bacteriophage Qβ capsid. The surface of the Qβ capsid can be functionalized with azide groups, allowing for subsequent conjugation with this compound. This strategy has been used to create fluorescently tagged VNPs for cell binding studies, where the labeled particles are used to investigate interactions with specific cell surface receptors. trilinkbiotech.com

Furthermore, the field of genetic code expansion has enabled the site-specific incorporation of non-canonical amino acids (ncAAs) containing azide groups into proteins. This powerful technique allows for the precise placement of a label at a desired location within a protein's structure. Researchers have successfully incorporated an azide-bearing ncAA into the c-type cytochrome MtrC in the bacterium Shewanella oneidensis. The azide-modified MtrC was then efficiently labeled with this compound, demonstrating that the bioorthogonal functional group could be used for site-selective labeling without perturbing the protein's three-dimensional structure or redox properties.

ApplicationProtein TargetLabeling StrategyResearch GoalSource(s)
Nanoparticle TrackingBacteriophage Qβ CapsidSurface functionalization with azides, followed by SPAAC with this compoundInvestigating cell binding and nanoparticle interactions trilinkbiotech.com
Site-Selective LabelingEngineered c-type Cytochrome MtrCGenetic incorporation of an azide-containing non-canonical amino acid, followed by SPAACDemonstrating specific labeling without affecting protein structure or function

Investigating Protein Dynamics and Interactions

Understanding the conformational changes and interaction dynamics of proteins is fundamental to deciphering their biological function. nih.gov Fluorescent techniques like Förster Resonance Energy Transfer (FRET) and single-molecule tracking (SMT) rely on precisely labeled proteins. nih.govnih.govnih.gov Sulfo-Cyanine5.5, with its bright and photostable fluorescence, is an excellent candidate for these studies when used as a FRET acceptor or as a tracking probe.

By labeling specific sites on interacting proteins or different domains within a single protein with a FRET pair (e.g., a donor fluorophore and Sulfo-Cyanine5.5 as the acceptor), researchers can measure distances on the nanometer scale and observe dynamic events such as protein folding, unfolding, and binding. nih.gov Similarly, in SMT experiments, tracking the movement of a single protein labeled with this compound can reveal its diffusion characteristics within a cell, providing insights into its localization and interactions with other cellular components. elifesciences.orgelifesciences.org The photoconversion properties of cyanine (B1664457) dyes like Cy5 and Cy5.5 can also be exploited for advanced tracking methods, providing a way to photoactivate and track proteins at high density. digitellinc.com

Nucleic Acid Labeling Strategies

The labeling of DNA and RNA is essential for a wide range of molecular biology techniques, from genetic analysis to studies of gene expression and regulation. This compound offers a versatile platform for tagging nucleic acids that have been modified to include an azide group.

DNA Probe Development for Hybridization Techniques

Fluorescently labeled DNA probes are critical for hybridization-based techniques like Southern blotting (for DNA detection) and Northern blotting (for RNA detection). The near-infrared fluorescent dye Cy5.5 has been successfully used to label DNA probes for these applications. The process involves creating a DNA probe that contains an azide modification, which can then be conjugated to this compound via the copper-free click reaction.

These fluorescent probes offer a sensitive and non-radioactive alternative for detecting specific nucleic acid sequences. Studies have shown that Cy5.5-labeled probes provide high specificity and sensitivity in both Southern and Northern blot analyses, successfully identifying gene disruption and analyzing differential gene transcription. The use of such probes simplifies the detection process and is more economical compared to traditional methods.

TechniquePurposeProbe TypeLabeling MethodAdvantageSource(s)
Southern BlotDetection of specific DNA sequencesAzide-modified DNA probeSPAAC with this compoundNon-radioactive, high sensitivity
Northern BlotDetection of specific RNA sequencesAzide-modified DNA probeSPAAC with this compoundNon-radioactive, high specificity

RNA Labeling for Expression, Localization, and Interaction Studies

Visualizing RNA molecules within cells is key to understanding their roles in gene expression, transport, and function. Cyanine dyes are widely used for RNA labeling due to their brightness and photostability. One effective method for labeling RNA with Sulfo-Cyanine5.5 is through the incorporation of modified nucleotides during in vitro transcription.

For example, an aminoallyl-modified uridine (B1682114) triphosphate (UTP) can be incorporated into an RNA molecule during its synthesis by an RNA polymerase such as T7. The aminoallyl group can then be chemically converted to an azide, providing a handle for conjugation with this compound. Alternatively, commercially available nucleotide triphosphates directly conjugated to cyanine dyes, such as Cyanine 5-Aminoallyluridine-5'-Triphosphate, can be used as substrates for RNA polymerases, allowing for the direct incorporation of the fluorophore into the growing RNA chain. trilinkbiotech.com

These labeled RNA molecules can be used in a variety of applications, including fluorescence in situ hybridization (FISH) to study RNA localization within cells and in studies of RNA-protein interactions, where the fluorescent tag allows for the tracking and analysis of ribonucleoprotein complexes. nih.govnih.gov

Metabolic Labeling Approaches

Metabolic labeling is a powerful strategy to introduce chemical reporters into biomolecules within living cells. The use of this compound in this context allows for the specific visualization and tracking of these tagged molecules.

Cell-Surface Functionalization via Unnatural Sugar Incorporation

A key application of this compound is in the labeling of cell-surface glycans through metabolic engineering. Cells can be cultured with unnatural sugars modified with an azide group, such as tetra-acetylated N-azidoacetylmannosamine (Ac₄ManAz). nih.gov Cellular enzymes process this sugar analog and incorporate it into the glycan structures on the cell surface, effectively displaying azide tags. nih.govresearchgate.net

These azide groups on the cell surface then serve as chemical handles for covalent attachment of the this compound probe. nih.gov The reaction, a strain-promoted alkyne-azide cycloaddition (SPAAC), is bioorthogonal, meaning it occurs efficiently within a biological environment without interfering with native biochemical processes. lumiprobe.comnih.gov This method has been successfully used to label various cell types, including Mesenchymal Stem Cells (MSCs), Dendritic Cells (DCs), and T cells, demonstrating the broad applicability of this cell-surface functionalization strategy. nih.gov

Tracking Cellular Uptake and Intracellular Trafficking

The high fluorescence and stability of this compound make it an excellent choice for tracking the fate of labeled molecules as they enter and move within cells. In one study, researchers utilized Sulfo-Cy5 DBCO to label azide-functionalized nanoparticles designed for mRNA delivery to human chondrocytes. nih.gov

By conjugating the dye to the nanoparticles, their internalization could be monitored using confocal microscopy. The study observed that after a 3-hour incubation period, the fluorescently labeled nanoparticles appeared as distinct punctate spots that tended to accumulate in the perinuclear region of the cells. nih.gov This detailed tracking provides critical insights into the efficiency of nanoparticle uptake and their subcellular localization, which are crucial factors for the successful delivery of therapeutic cargo like mRNA. nih.gov

Extracellular Vesicle (EV) Research Applications

Extracellular vesicles (EVs) are key mediators of intercellular communication, carrying molecular cargo between cells. nih.govrsc.org Labeling EVs with bright, stable fluorophores like this compound is essential for studying their complex roles in health and disease. researchgate.netnih.gov

Labeling EVs for Intercellular Communication Studies

The metabolic labeling approach described for cell surfaces can be extended to the EVs released by those cells. nih.gov When cells are treated with an unnatural sugar like Ac₄ManAz, the resulting azide groups are incorporated into the glycans on the surface of the EVs they secrete. nih.gov

These "azido-labeled" EVs can then be harvested and directly conjugated with this compound (often referred to as DBCO-Cy5 in this context). nih.gov This strategy creates brightly fluorescent EVs that can be tracked as they travel from their source cells to recipient cells, providing a powerful method for studying intercellular communication pathways. For example, Cy5-labeled EVs derived from tumor cells have been used to monitor their uptake by immune cells, such as dendritic cells, both in laboratory cultures and in living organisms. nih.gov

Assessment of EV Uptake and Biological Function

Once labeled with this compound, the uptake of EVs by specific cell populations can be quantitatively assessed. Flow cytometry analysis has been used to measure the time-dependent uptake of Cy5-conjugated EVs by bone marrow-derived dendritic cells (BMDCs). nih.gov Confocal microscopy further confirms the internalization of these labeled vesicles. nih.gov

In in vivo studies, subcutaneously injected Cy5-conjugated EVs have been tracked to the draining lymph nodes, where they were found to be taken up predominantly by dendritic cells, and to a lesser extent by macrophages. nih.gov This labeling technique also facilitates the study of EV biological function. By attaching a functional cargo, such as the Toll-like receptor 9 (TLR9) agonist CpG, to the azido-labeled EVs, researchers can assess how these modified EVs activate recipient cells. Studies have shown that CpG-conjugated EVs can effectively stimulate the activation of dendritic cells, demonstrating the utility of this labeling method for evaluating the therapeutic potential of engineered EVs. nih.gov

Research on Functionalized Nanomaterials and Targeted Delivery Systems

Nanoparticle Functionalization Methodologies

The creation of effective nanoparticle-based systems for biomedical applications hinges on the precise and stable modification of their surfaces. The use of Sulfo-Cyanine5.5 DBCO is integral to these methodologies, serving as a fluorescent reporter for tracking and as a reactive handle for bioorthogonal conjugation.

Surface Modification of Various Nanoparticle Architectures

The surface modification of nanoparticles often involves creating a shell or coating that can be readily functionalized. For instance, silica (B1680970) coatings on metallic nanoparticles provide a versatile platform for further modification. rsc.org Common methods to attach molecules include the formation of amide and imine bonds, the use of cyanuric chloride activation, and maleimide-thiol coupling. rsc.org

In the context of this compound, a primary approach involves introducing amine groups onto the nanoparticle surface, which can then be reacted with an NHS-ester derivative of DBCO, such as DBCO-PEG4-NHS ester. rsc.orgresearchgate.net This strategy is broadly applicable to any amine-terminated nanocarrier, including liposomes and polymeric micelles. rsc.orgnih.gov For example, albumin nanoparticles have been functionalized with clickable moieties that can react with DBCO-modified Sulfo-Cyanine5.5. nih.gov Similarly, gold nanoparticles can be functionalized with DBCO, making them ready to conjugate with azide-tagged molecules like antibodies. nanopartz.com The choice of the linker, such as polyethylene (B3416737) glycol (PEG), can also influence the exposure and reactivity of the DBCO groups on the nanoparticle surface. acs.org

The versatility of this approach is highlighted by its application to various nanoparticle types:

Liposomes: Amine-functionalized liposomes can be readily conjugated with DBCO-PEG4-NHS ester. rsc.orgresearchgate.net

Polymeric Micelles: A trifunctional cross-linker can be reacted with this compound before being used to form core-crosslinked polymeric micelles (CCPMs). nih.gov

Silica Nanoparticles: The Stöber method can be used to synthesize fluorescent silica nanoparticles by incorporating a sulfo-Cy5-amine, which can be further modified. nih.gov

Gold Nanoparticles: These can be functionalized with DBCO for subsequent reaction with azide-containing molecules. nanopartz.com

Quantification of Reactive Moieties on Nanoparticle Surfaces

A critical aspect of nanoparticle functionalization is the ability to quantify the number of reactive groups on the surface, as this directly impacts the efficiency of subsequent targeting and labeling.

A common method for quantifying DBCO groups on nanoparticle surfaces is the anthracene-azide assay . rsc.orgresearchgate.net In this assay, an anthracene-azide probe reacts with the DBCO groups on the nanoparticle. The resulting covalent attachment leads to a significant enhancement of the anthracene's fluorescence quantum yield, which is proportional to the number of reacted DBCO moieties. rsc.org This allows for a precise calculation of the number of DBCO groups per nanoparticle. researchgate.net

Research on liposomes has shown that the efficiency of DBCO conjugation is dependent on factors such as the molar ratio of DBCO-PEG4-NHS ester to amine groups and the pH of the reaction. rsc.orgresearchgate.net For instance, a 3:1 molar ratio of DBCO to amine groups at a pH of 8.2 was found to yield the highest modification efficiency. rsc.orgresearchgate.net

Another approach involves a reaction with a DBCO-functionalized fluorescent dye, like this compound, and then measuring the fluorescence of the nanoparticles to infer the number of reactive sites. nih.gov For example, by reacting clickable albumin nanoparticles with a DBCO-modified sulfo-cyanine-5 dye, researchers determined that there were approximately 15,000 reactive moieties per nanoparticle. nih.gov

Parameter Condition 1 Condition 2 Condition 3 Reference
Nanoparticle Type LiposomeLiposomeLiposome rsc.orgresearchgate.net
DBCO/NH2 Ratio 1:13:16:1 rsc.orgresearchgate.net
Reaction pH 7.1, 7.6, 8.27.1, 7.6, 8.27.1, 7.6, 8.2 rsc.orgresearchgate.net
Observation Efficiency increased with pH.Highest modification efficiency.Lower efficiency than 3:1 ratio. rsc.orgresearchgate.net

Pretargeted Delivery System Investigations

Pretargeting strategies represent a sophisticated approach to improve the therapeutic index of targeted therapies. This method involves administering a targeting agent that recognizes a specific biological marker, followed by a second, smaller, and faster-clearing therapeutic or imaging agent that "clicks" to the targeting agent in vivo.

Evaluation of In Vivo Click Reaction Efficacy for Targeting

The copper-free click reaction between DBCO and azides is exceptionally well-suited for in vivo applications due to its high speed and biocompatibility. lumiprobe.comlumiprobe.comnih.gov this compound is a key reagent in these studies, allowing for fluorescent tracking of the click reaction's success.

One strategy involves engineering cell surfaces to express azide (B81097) groups. For example, cells can be treated with tetra-acetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz), which metabolically introduces azide groups onto cell surface sialic acids. nih.gov These azide-labeled cells, once transplanted into a mouse model, can be specifically targeted by intravenously injecting DBCO-conjugated molecules like this compound. nih.gov Fluorescence imaging can then confirm the colocalization of the dye with the target cells, demonstrating the efficacy of the in vivo click reaction. nih.gov Studies have shown that a significant fluorescence signal can be detected in the targeted area (e.g., the liver) where azide-labeled cells are present, while minimal signal is observed in control animals with unlabeled cells. nih.gov

The kinetics of this reaction are crucial for its in vivo success. The second-order reaction rate constant for the reaction between certain clickable moieties and DBCO can be as high as 1.9 M⁻¹·s⁻¹, making it highly efficient for in vivo applications. nih.gov

Applications in Imaging Microspheres and Bacterial Entities

The principles of pretargeting with this compound extend to the imaging of various biological entities. While specific research on imaging microspheres and bacterial entities using this compound was not prominently found in the initial search, the underlying methodology is directly applicable.

The general approach would involve:

Functionalization: Modifying the surface of microspheres or bacteria with azide groups. For bacteria, this could potentially be achieved through metabolic labeling, similar to the method used for mammalian cells.

Pretargeting: Introducing the azide-modified entities into the system of interest.

Imaging: Administering this compound, which would then selectively bind to the azide-functionalized microspheres or bacteria via the click reaction, allowing for their visualization through fluorescence imaging.

This strategy has been demonstrated in principle by using click chemistry for the site-selective labeling of proteins, such as the c-type cytochrome MtrC in Shewanella oneidensis, with fluorophores. antibodies.com This indicates the feasibility of applying similar techniques to label and image whole bacterial cells.

Analysis of Target-Specific Labeling and Internalization Kinetics

Understanding the specifics of how a labeled nanoparticle interacts with its target cell is crucial for optimizing its design. This includes confirming target-specific binding and characterizing the rate at which the nanoparticle is internalized by the cell.

Research has shown that nanoparticles functionalized with DBCO can specifically bind to cells that have been engineered to express surface azides. nih.gov For example, after functionalizing H358 cells with a clickable anti-PD-L1 antibody, subsequent treatment with clickable, fluorescent nanoparticles resulted in highly specific labeling, which was not observed in control experiments without the DBCO moiety. nih.gov

The degree of labeling can often be controlled by varying the concentration of the DBCO-conjugated dye. nih.gov Studies have demonstrated a dose-dependent increase in cell surface fluorescence with increasing concentrations of DBCO-Cy5, indicating that the labeling intensity can be modulated. nih.gov

Furthermore, the stability of the azide groups on the cell surface is a key factor. It has been shown that these artificial azide groups can persist on the cell surface both in vitro and in vivo for at least three days, allowing for a practical window for targeting with a DBCO-functionalized agent. nih.gov The kinetics of the click reaction itself are rapid, with specific labeling observed in as little as 15 minutes in vitro. nih.gov The superior reactivity of DBCO compared to other strained alkynes, like cyclooctyne (B158145) (CO), has also been noted, particularly at shorter reaction times. acs.org

Parameter Finding Reference
Specificity Highly specific accumulation on cells with DBCO moieties; no unspecific binding observed. nih.gov
Controllability Degree of labeling can be controlled by changing the concentration of DBCO-Cy5 in a dose-dependent manner. nih.gov
Label Stability Artificially introduced azide groups on the cell surface are retained for at least 3 days in vitro and in vivo. nih.gov
Reaction Kinetics Specific in vitro labeling can be achieved in as little as 15 minutes. nih.gov
Reactivity DBCO exhibits higher reactivity compared to cyclooctyne (CO), especially at shorter reaction times. acs.org

Synthesis and Derivatization Strategies for Research Applications

Modular Synthetic Routes for Heterobifunctional Cyanine (B1664457) Dyes

The synthesis of complex, asymmetric cyanine dyes like Sulfo-Cyanine5.5 DBCO is often achieved through a modular approach. nih.govacs.org This strategy is advantageous as it allows for the late-stage introduction of sensitive functional groups, thereby preventing their degradation under the sometimes harsh conditions required for the initial formation of the cyanine core structure. nih.govacs.org The synthesis can be conceptually broken down into a multi-step process, which is adaptable for large-scale production. nih.gov

A representative modular synthesis for a heterobifunctional cyanine 5 dye, which would be analogous to the synthesis of this compound, typically involves four key stages: nih.gov

Indolium Derivative Formation: The synthesis often commences with a commercially available indolenine derivative. nih.gov To introduce a point of attachment for functional groups, this precursor is reacted to form a more complex indolium salt. For instance, a carboxyl group can be introduced, which can later be activated for coupling. nih.gov The introduction of sulfonate groups to the indolenine ring, which imparts water solubility to the final dye, is a critical step for creating "sulfo-" cyanine variants. wur.nl The synthesis of these sulfonated precursors is a key step in building the Sulfo-Cyanine5.5 core. wur.nl

Hemicyanine Formation: The functionalized indolium salt is then reacted with a polymethine bridge precursor, such as malonaldehyde dianilide, to form a hemicyanine intermediate. nih.gov This reaction extends the conjugated system of the molecule, which is essential for its fluorescent properties.

Cyanine 5 Dye Formation: The hemicyanine is subsequently condensed with a second, different indolium derivative to form the asymmetric cyanine 5 core structure. nih.gov The choice of the second indolium derivative can also influence the final properties of the dye.

Functional Group Attachment: In the final stage, the desired reactive groups are attached. nih.gov For this compound, this would involve the introduction of the dibenzocyclooctyne (DBCO) moiety. This is typically achieved by coupling a DBCO-containing molecule to a reactive handle, such as a carboxylic acid, on the cyanine dye structure. acs.org This late-stage functionalization ensures that the reactive DBCO group is not compromised during the earlier synthetic steps. nih.gov

The purification of these dyes can be challenging due to their high polarity. nih.gov Optimized workup procedures that take advantage of the pH- and functional group-dependent solubility of the dye are often employed to simplify purification, sometimes deferring chromatographic purification until the final step. nih.gov

Table 1: Representative Modular Synthesis of a Heterobifunctional Cyanine 5 Dye

StepDescriptionKey Reagents and ConditionsPurpose
1 Indolium Derivative FormationCommercially available indolenine, bromopropionic acid, acetonitrile, reflux. nih.govTo create a functionalized indolium salt with a reactive handle (e.g., a carboxylic acid).
2 Hemicyanine FormationFunctionalized indolium salt, malonaldehyde dianilide, acetic anhydride, acetic acid, elevated temperature. nih.govTo form the hemicyanine intermediate, extending the conjugated system.
3 Cyanine 5 Dye FormationHemicyanine, a second indolium derivative, methanol, room temperature. nih.govTo create the asymmetric cyanine 5 dye core.
4 Functional Group AttachmentCyanine 5 dye, EDC, HOBt, DBCO-amine. nih.govTo introduce the specific reactive group (e.g., DBCO) for bio-orthogonal chemistry.

Strategies for Introducing Specific Reactive Groups for Enhanced Research Utility

The true power of this compound as a research tool lies in its heterobifunctional nature, possessing both a targeting moiety (the DBCO group) and solubility-enhancing sulfo groups. The modular synthesis approach allows for the incorporation of a wide variety of reactive groups, each with a specific utility in bioconjugation and cellular imaging. nih.govchemistryviews.org

The DBCO (dibenzocyclooctyne) group is a cornerstone of copper-free click chemistry. lumiprobe.commedchemexpress.com This strained alkyne reacts efficiently with azide-functionalized molecules in a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. lumiprobe.com This reaction is highly specific and can be performed under physiological conditions, making it ideal for labeling biomolecules in living cells and organisms without the need for a toxic copper catalyst. lumiprobe.commedchemexpress.com

Beyond the intrinsic DBCO functionality, the cyanine scaffold can be derivatized with other reactive groups to expand its research applications. These groups are typically introduced in the final steps of the synthesis to preserve their reactivity. Common strategies include:

Amine-Reactive Groups: For targeting primary amines, such as the lysine (B10760008) residues in proteins, N-hydroxysuccinimidyl (NHS) esters are frequently incorporated. chemistryviews.orgresearchgate.net The synthesis involves activating a carboxylic acid on the cyanine dye with a reagent like N,N'-disuccinimidyl carbonate to form the NHS ester. These amine-reactive dyes are widely used for labeling antibodies and other proteins. chemistryviews.orgnih.gov

Thiol-Reactive Groups: To specifically label cysteine residues in proteins, maleimide (B117702) groups are often introduced. chemistryviews.orgnih.gov This is typically achieved by reacting an amine-functionalized cyanine dye with a maleimide-containing crosslinker. chemistryviews.org Thiol-reactive cyanine dyes are valuable tools for studying protein structure and function where site-specific labeling is required. nih.gov

Other Bioorthogonal Groups: In addition to DBCO, other bioorthogonal reactive groups such as tetrazines can be introduced. nih.gov These react with corresponding dienophiles, like trans-cyclooctene (B1233481) (TCO), providing an alternative to the DBCO-azide ligation.

The choice of the reactive group is dictated by the specific research application and the functional groups available on the target biomolecule. The ability to create a diverse palette of functionalized Sulfo-Cyanine5.5 dyes through these derivatization strategies underscores its versatility as a fluorescent probe in biomedical research. crimsonpublishers.comcrimsonpublishers.comresearchgate.net

Table 2: Common Reactive Groups for Derivatizing Cyanine Dyes and Their Research Applications

Reactive GroupTarget Functional GroupConjugation ChemistryKey Research Applications
Dibenzocyclooctyne (DBCO) Azide (B81097)Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)Copper-free labeling of azide-modified proteins, nucleic acids, and glycans in living systems. lumiprobe.commedchemexpress.com
N-Hydroxysuccinimidyl (NHS) Ester Primary AmineAcylationLabeling of proteins (lysine residues) and amine-modified oligonucleotides. chemistryviews.orgresearchgate.netnih.gov
Maleimide Thiol (Sulfhydryl)Michael AdditionSite-specific labeling of proteins at cysteine residues. chemistryviews.orgnih.gov
Tetrazine trans-Cyclooctene (TCO)Inverse Electron-Demand Diels-Alder CycloadditionBioorthogonal labeling with very fast reaction kinetics. nih.gov

Comparative Research and Performance Evaluation of Sulfo Cyanine5.5 Dbco

Benchmarking Against Other Fluorescent Dyes in Bioorthogonal Systems

The performance of Sulfo-Cyanine5.5 DBCO in bioorthogonal systems is primarily defined by the efficiency of its "click chemistry" reaction and its spectral characteristics. The DBCO moiety facilitates a strain-promoted alkyne-azide cycloaddition (SPAAC), a type of click chemistry that is notable for its rapid reaction kinetics and its ability to proceed without the need for a cytotoxic copper catalyst. lumiprobe.comlumiprobe.com This catalyst-free reaction is a significant advantage for live-cell and in vivo imaging, where cellular health is paramount. The reaction between DBCO and azides is exceptionally fast, occurring at rates orders of magnitude higher than copper-catalyzed reactions between terminal alkynes and azides. lumiprobe.comaxispharm.com

When benchmarked against other cyanine-based DBCO dyes, the specific spectral properties of the cyanine (B1664457) core become the key differentiating factor. For instance, a direct comparison with its shorter-wavelength counterpart, Sulfo-Cyanine5 DBCO, highlights the distinct spectral windows they occupy. This compound is shifted further into the far-red region, which is often advantageous for biological imaging due to lower cellular autofluorescence. vectorlabs.comvectorlabs.com

The choice of dye is therefore dictated by the specific requirements of the experiment, such as the availability of laser lines for excitation and the need to avoid spectral overlap with other fluorophores in multiplexing applications. While Sulfo-Cyanine5 DBCO offers a higher quantum yield and extinction coefficient, suggesting greater intrinsic brightness, the far-red emission of this compound provides a critical advantage for achieving a high signal-to-noise ratio in biological samples.

PropertyThis compoundSulfo-Cyanine5 DBCOCy5.5 DBCO
Excitation Maximum (nm)673646678
Emission Maximum (nm)691662694
Extinction Coefficient (L·mol⁻¹·cm⁻¹)211,000271,000190,000
Fluorescence Quantum Yield0.210.28Not Specified

This table compiles the spectral properties of this compound and compares them with Sulfo-Cyanine5 DBCO and the non-sulfonated Cy5.5 DBCO, based on data from multiple sources. lumiprobe.comlumiprobe.comvectorlabs.com

Assessment of Photostability and Signal-to-Noise Characteristics in Biological Contexts

Photostability

The utility of a fluorescent probe in biological imaging, particularly for time-lapse microscopy or tracking dynamic processes, is heavily dependent on its photostability. Cyanine dyes, as a class, are known for their brightness, but can be susceptible to photobleaching. However, modifications to the dye structure, such as sulfonation, and the chemical environment can significantly enhance their stability. arxiv.orgrsc.org Sulfo-Cyanine5.5 is described as having excellent photostability, a crucial feature for reliable and quantitative imaging. lumiprobe.com

Research has shown that conjugating cyanine dyes like Cy5 with triplet-state quenchers such as cyclooctatetraene (COT) can dramatically enhance photostability without altering spectral characteristics. nih.gov Furthermore, studies comparing different cyanine dyes have revealed varying levels of resilience to degradation. For example, in studies of radiobleaching (degradation due to radiation exposure), Cy5.5 was found to be more stable than longer-wavelength dyes like Cy7 but less stable than the shorter-wavelength Cy3. This indicates that photostability within the cyanine family is structure-dependent.

Cyanine DyeRelative Radiosensitivity
Cy3Low
Cy5.5Medium
Cy7High

This table illustrates the comparative radiosensitivity of different cyanine dyes, providing an indirect measure of their relative chemical stability under high-energy conditions.

Signal-to-Noise Characteristics

A high signal-to-noise ratio (SNR) is essential for detecting fluorescent signals, especially for low-abundance targets within cells or tissues that exhibit endogenous autofluorescence. utwente.nlnih.gov The primary advantage of this compound in this regard is its emission in the far-red/near-infrared region of the spectrum. lumiprobe.com Biological tissues and cells produce significantly less autofluorescence at these longer wavelengths (above 650 nm) compared to the green or yellow regions of the spectrum. vectorlabs.comvectorlabs.com By shifting the detection window to where background noise is intrinsically lower, this compound allows for a much-improved SNR.

The sulfonation of the cyanine core further contributes to a better SNR. The added sulfo groups increase the dye's water solubility, which helps to prevent the formation of non-fluorescent aggregates that can quench the signal. nih.gov This ensures that a higher proportion of the dye molecules remain monomeric and highly fluorescent, maximizing the signal output. The combination of emission in a low-background spectral region and chemical modifications that enhance fluorescence makes this compound a robust probe for high-contrast imaging in challenging biological environments.

Emerging Research Frontiers

Integration with Advanced Imaging Modalities

The intrinsic photophysical characteristics of Sulfo-Cyanine5.5 DBCO, such as its high water solubility and brightness in the far-red spectrum, make it a powerful tool for advanced imaging techniques that demand superior performance. lumiprobe.comaxispharm.comlumiprobe.com Its application is particularly notable in the realm of super-resolution microscopy, which overcomes the diffraction limit of light to visualize subcellular architectures in unprecedented detail. ibidi.com Techniques like stochastic optical reconstruction microscopy (STORM) benefit from the photostability of cyanine (B1664457) dyes like Sulfo-Cyanine5.5, which can withstand the intense laser irradiation required for these methods. ibidi.comlumiprobe.com This allows for the precise localization of individual molecules, enabling detailed views of complex biological assemblies. ibidi.com

Furthermore, this compound is being incorporated into multimodal imaging strategies. This approach combines the advantages of fluorescence imaging with other modalities like positron emission tomography (PET) to gain a more holistic understanding of biological processes. For example, researchers have developed radiotracers like [¹⁸F]FB-sulfo-DBCO for PET imaging. nih.gov This allows for whole-body tracking, while the cyanine dye component can be used for subsequent high-resolution optical imaging of specific tissues or cells. nih.govnih.gov This dual-functionality provides both macroscopic and microscopic views of the biological target.

Table 1: Performance of this compound in Advanced Imaging

Imaging Modality Key Advantage of this compound Research Application Example Citation
Super-Resolution Microscopy (e.g., STORM) High photostability and brightness, allowing for the required intense laser irradiation and single-molecule blinking. Visualization of the spatial organization of plasma membrane glycans on neuroblastoma cells. ibidi.comlumiprobe.com
In Vivo Fluorescence Imaging Far-red emission minimizes background autofluorescence and allows for deeper tissue penetration. Targeting and imaging of azide-metabolically labeled tumors in mouse models. lumiprobe.comnih.gov
Multimodal PET/Fluorescence Imaging The DBCO group allows conjugation to both a radionuclide-bearing component and the fluorophore for dual detection. In vivo tracking of azide-modified bacteria using an 18F-labeled Sulfo-DBCO probe. nih.gov

Development of Novel Bioorthogonal Chemistries and Linkages

While the strain-promoted azide-alkyne cycloaddition (SPAAC) is the hallmark reaction for DBCO-containing probes, research is actively exploring new chemical strategies to expand the capabilities of bioorthogonal labeling. lumiprobe.cominterchim.com The goal is to develop alternative reactions and innovative linkers that offer faster kinetics, orthogonal labeling possibilities, and stimulus-responsive cleavage. interchim.frnih.gov

One area of intense research is the development of linkers that can be cleaved under specific conditions. broadpharm.com For instance, photocleavable linkers incorporated between the DBCO moiety and the fluorescent dye can be severed by exposure to UV light. genelink.com This allows for the sequential imaging of multiple targets in a single sample or the controlled release of a labeled molecule. Another approach involves disulfide linkers, which can be cleaved by mild reducing agents. rsc.org A recent study demonstrated a simple, one-pot method to create these cleavable probes, simplifying multiplexed imaging methodologies. rsc.org Other linkers are designed to be cleaved by specific enzymes, such as proteases, which are often dysregulated in diseases like cancer. broadpharm.com

Beyond SPAAC, other bioorthogonal reactions are being explored. The inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained alkenes, for example, offers exceptionally fast reaction rates, sometimes orders of magnitude faster than SPAAC. interchim.comnih.gov While this compound is designed for SPAAC, the development of new fluorophore-tetrazine conjugates provides an alternative and complementary tool for rapid labeling scenarios. interchim.cominterchim.fr

Table 2: Comparison of Bioorthogonal Linkage Strategies

Linkage Type Cleavage Stimulus Advantage Representative Linker Component Citation
Disulfide Mild reducing agents (e.g., DTT) Gentle cleavage conditions suitable for cellular studies. S-S bond rsc.org
Photocleavable Near-UV Light (e.g., 365 nm) High spatial and temporal control over cleavage. Nitrobenzyl group genelink.com
Enzyme-Cleavable Specific Proteases (e.g., Cathepsin B) Triggered by biological activity, useful for disease-specific imaging. Valine-Citrulline (Val-Cit) dipeptide broadpharm.com

Expanding Applications in Chemical Biology and Systems Biology

The robust and specific nature of the this compound probe has made it an indispensable tool in chemical and systems biology, where the goal is to understand and manipulate biological processes at the molecular level. conju-probe.com

A key application is in metabolic labeling, where cells are fed unnatural sugar molecules containing an azide (B81097) group. researchgate.netresearchgate.net These azido-sugars are incorporated into cellular glycans, effectively placing a chemical handle on the cell surface. nih.govresearchgate.net this compound can then be used to "click" onto these azide-labeled glycans, allowing for the visualization and tracking of glycan dynamics in living cells. researchgate.net This technique has been used to selectively label and image cancer cells, which often exhibit altered glycosylation patterns. nih.govresearchgate.net

In chemical proteomics, this compound is used for activity-based protein profiling (ABPP). This method uses probes that covalently bind to the active site of specific enzyme families. By tagging these probes with an azide and then reacting them with this compound, researchers can visualize the location and activity level of these enzymes within a complex biological sample.

Furthermore, the principles of genetic code expansion are being used to site-specifically incorporate non-canonical amino acids containing azide groups into proteins. antibodies.com This allows for the precise labeling of a target protein with this compound. One study successfully used this method to label the c-type cytochrome MtrC in the bacterium Shewanella oneidensis, demonstrating that the bioorthogonal functional group could be used for efficient and selective labeling without disrupting the protein's structure or function. antibodies.com These expanding applications underscore the probe's power in dissecting the intricate molecular networks that govern life.

Table 3: Applications of this compound in Chemical and Systems Biology

Research Area Methodology Biological Question Addressed Citation
Glycobiology Metabolic labeling with azido-sugars (e.g., Ac4ManNAz) followed by SPAAC. Visualization and profiling of cell-surface glycan expression on cancer cells. nih.govresearchgate.netresearchgate.net
Protein Engineering Genetic code expansion to incorporate azide-bearing amino acids. Site-specific fluorescent labeling of a target protein (MtrC) in bacteria. antibodies.com
In Vivo Targeting Pre-targeting of azide-labeled cancer cells followed by systemic administration of DBCO-dye. Improving the selective accumulation of fluorescent probes in tumors for enhanced imaging. nih.gov
Bacterial Imaging Metabolic labeling of bacterial cell walls with azide-modified D-amino acids. Development of bacteria-specific imaging agents for infection detection. nih.gov

Q & A

Q. How can this compound be integrated into multi-step bioconjugation workflows?

  • Methodological Answer :
  • Orthogonal Chemistries : Combine DBCO-azide with NHS ester/maleimide reactions. Perform DBCO steps last to avoid side reactions .
  • Purification : Use sequential SEC or dialysis to remove unreacted intermediates. Monitor via LC-MS/MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.